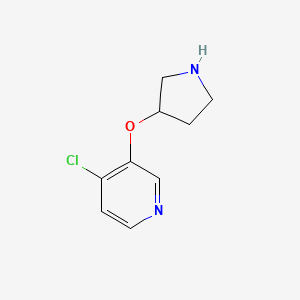
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chlorine atom and a pyrrolidin-3-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 4-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 4-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyrrolidine N-oxides.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Studies: The compound is investigated for its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom and pyridine ring contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(pyrrolidin-3-yloxy)pyridine: Similar structure but different substitution pattern.
4-Chloro-3-(pyrrolidin-2-yloxy)pyridine: Similar structure with a different position of the pyrrolidine ring.
Uniqueness
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11ClN2O |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
4-chloro-3-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-2-4-12-6-9(8)13-7-1-3-11-5-7/h2,4,6-7,11H,1,3,5H2 |
InChI-Schlüssel |
BICAZDXQUQYUOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=C(C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















